molecular formula C18H14ClN3O3 B11385271 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11385271
M. Wt: 355.8 g/mol
InChI Key: CMQZPZZQYGTKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a high-purity small molecule from the pyridazinone chemical class, intended for research and further manufacturing use. This compound is part of a structurally similar family to molecules investigated for their potential in cancer research and kinase inhibition studies . Pyridazinone derivatives have been identified as key scaffolds in the development of novel therapeutic agents, with recent scientific literature highlighting their incorporation into advanced structures such as 6,7-disubstituted-4-phenoxyquinoline derivatives, which demonstrate potent antiproliferative activity and significant inhibitory effects against specific molecular targets like the c-Met kinase pathway . The structural motif of the 4-oxo-1,4-dihydropyridazine core is a recognized pharmacophore that contributes to binding affinity and selectivity in biochemical interactions . The specific substitution pattern of the 3-chlorophenyl group at the 1-position and the 2-methoxyphenyl carboxamide at the 3-position defines this molecule's unique properties and makes it a valuable intermediate for medicinal chemistry exploration and structure-activity relationship (SAR) studies . Research-grade compounds of this nature are essential for probing biological mechanisms and developing new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, ensuring compliance with use in controlled laboratory environments.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c1-25-16-8-3-2-7-14(16)20-18(24)17-15(23)9-10-22(21-17)13-6-4-5-12(19)11-13/h2-11H,1H3,(H,20,24)

InChI Key

CMQZPZZQYGTKLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

The cyclocondensation of β-keto anilides with hydrazine derivatives is a widely adopted method for constructing the dihydropyridazine core. In one protocol, N-(2-methoxyphenyl)-3-oxobutanamide reacts with 3-chlorophenylhydrazine in refluxing xylene for 6 hours, yielding the intermediate 1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid . Subsequent coupling with 2-methoxyaniline using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent produces the target compound with 70–75% yield.

Mechanistic Insights :

  • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-keto anilide.

  • Cyclization is facilitated by the elimination of water, forming the pyridazine ring.

Optimization Parameters :

ParameterOptimal ValueImpact on Yield
SolventXyleneMaximizes cyclization efficiency
Temperature140°CBalances reaction rate and decomposition
CatalystNone requiredSimplifies purification

Electrochemical Carboxamide Formation

Recent advances in electrochemistry have enabled oxidant-free synthesis of carboxamides. In this method, 1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is reacted with 2-methoxyaniline in an aqueous medium containing KI as an electrolyte . Applying a constant current of 10 mA/cm² for 3 hours generates the carboxamide via radical intermediates, achieving 65–70% yield.

Advantages :

  • Eliminates toxic oxidizing agents like thionyl chloride.

  • Reduces byproduct formation through controlled radical generation.

Limitations :

  • Requires specialized equipment for large-scale production.

  • Sensitive to moisture and oxygen, necessitating inert conditions.

Catalytic Coupling Reactions

Coupling the pyridazine carboxylic acid with 2-methoxyaniline using triethylamine (TEA) or ammonium acetate as catalysts enhances reaction efficiency. For example, refluxing equimolar amounts of the acid and aniline in ethanol with 10 mol% TEA for 4 hours achieves 80–85% yield.

Comparative Performance of Catalysts :

CatalystYield (%)Reaction Time (h)
Triethylamine854
Ammonium acetate786
Piperidine728

Triethylamine outperforms other catalysts due to its strong nucleophilicity, which accelerates the formation of the acyl intermediate.

Reaction Mechanisms

Cyclocondensation Mechanism

  • Hydrazine Attack : The hydrazine’s terminal nitrogen attacks the carbonyl carbon of the β-keto anilide, forming a tetrahedral intermediate.

  • Proton Transfer : Intramolecular proton transfer facilitates the elimination of water.

  • Aromatization : The resulting enol tautomerizes to form the aromatic pyridazine ring.

Electrochemical Radical Pathway

  • Anodic Oxidation : The carboxylic acid undergoes deprotonation and oxidation at the anode, generating an acyl radical.

  • Radical Coupling : The acyl radical reacts with the amine’s lone pair, forming a C–N bond.

  • Rearomatization : The intermediate loses a proton to regain aromaticity, yielding the carboxamide.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF and DMSO improve solubility but may hinder cyclization. Non-polar solvents like xylene enhance cyclocondensation yields by favoring dehydration.

Temperature Control

Exceeding 150°C in cyclocondensation leads to decomposition products, while temperatures below 130°C result in incomplete reactions. A balance at 140°C ensures optimal kinetics.

Catalyst Loading

Triethylamine concentrations above 15 mol% cause side reactions, such as over-acylation. A 10 mol% loading maximizes yield without compromising purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsInterpretation
IR (KBr) 3470 cm⁻¹ (NH), 1698 cm⁻¹ (C=O)Confirms carboxamide and pyridazine
¹H NMR (DMSO-d₆) δ 7.63–7.65 (d, pyridazine-H), δ 7.82–7.84 (d, pyridazine-H)Validates aromatic substituents
13C NMR δ 164.8 (C=O), δ 117.3 (CN)Corroborates functional groups

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms >98% purity for all synthetic batches.

Comparative Analysis of Methods

MethodYield (%)ScalabilityEnvironmental Impact
Cyclocondensation70–75HighModerate (xylene use)
Electrochemical65–70ModerateLow (aqueous solvent)
Catalytic Coupling80–85HighModerate (TEA use)

Catalytic coupling offers the highest yield and scalability, while electrochemical synthesis aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenated compounds or organometallic reagents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Para- vs. Meta-Chlorophenyl Substitution: The target compound’s 3-chlorophenyl group distinguishes it from analogs like 1-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 1160257-04-4) . Electronic Impact: The electron-withdrawing chlorine at the meta position may modulate the pyridazine ring’s electron density, affecting hydrogen-bonding capacity and solubility.
  • Fluorine and Methoxy Additions :
    Compound 34 () incorporates a 3-chloro-4-fluorophenyl group, introducing additional electronegativity. This dual substitution likely enhances metabolic stability compared to the target compound’s single chlorine .

Heterocyclic Core Variations

  • Pyridazine vs. Naphthyridine :
    The 1,8-naphthyridine derivative 5a3 () replaces the pyridazine core with a larger heterocyclic system. This modification increases molecular weight (424.28 g/mol vs. ~390 g/mol for pyridazines) and may enhance π-π stacking interactions in biological targets. However, it reduces solubility due to higher hydrophobicity .

Carboxamide vs. Carboxylic Acid Derivatives

  • The carboxylic acid analog 1-(3-chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid () lacks the 2-methoxyphenyl carboxamide. The carboxylic acid group increases polarity (improving aqueous solubility) but reduces cell membrane permeability due to ionization at physiological pH .

Physicochemical and Spectroscopic Properties

Melting Points and Yields

Compound ID/Name Substituents Melting Point (°C) Yield (%) Reference
Target Compound 3-chlorophenyl, 2-methoxyphenyl Not reported Not reported -
31 () 4-chlorophenyl 158.2–159.6 42.7
34 () 3-chloro-4-fluorophenyl 121.7–123.4 37.9
5a3 () 4-chlorobenzyl, 3-chlorophenyl >300 67
  • Trends : Para-substituted derivatives (e.g., 31 ) exhibit higher melting points than meta/fluoro-substituted analogs (e.g., 34 ), suggesting tighter crystal packing. The naphthyridine derivative 5a3 has an exceptionally high melting point (>300°C), reflecting its rigid structure .

Spectroscopic Data

  • NMR Shifts :
    • The target compound’s 2-methoxyphenyl group is expected to show a methoxy proton signal near δ 3.8–4.0 ppm (similar to compound 26 in ) .
    • Discrepancies in NMR data for compound 10d () highlight the importance of structural validation for carboxamide derivatives .

Notes and Cautions

  • Structural Validation : Misassignment of NMR signals in prior studies (e.g., 10d ) underscores the need for rigorous spectroscopic analysis .

Biological Activity

The compound 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C18_{18}H16_{16}ClN3_{3}O3_{3}
  • Molecular Weight : 357.79 g/mol
  • CAS Number : 919859-03-3

Synthesis

The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with 2-methoxyphenylhydrazine followed by cyclization to form the dihydropyridazine structure. This process is often optimized through various reaction conditions to enhance yield and purity.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds in the same class. A notable study demonstrated that derivatives of pyridazine exhibited significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The IC50_{50} values for these compounds were comparable to established anticancer agents like Harmine.

CompoundCell LineIC50_{50} (µM)
HarmineHCT-1162.40 ± 0.12
Compound AHCT-116X.XX ± Y.YY
Compound BHepG2X.XX ± Y.YY

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Targeting Specific Pathways : It is suggested that the compound interacts with proteins involved in cell cycle regulation and apoptosis, such as Bcl-2 family proteins.

Case Studies

  • Study on Anticancer Efficacy :
    • In a recent study, derivatives similar to the target compound were tested against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced anticancer activity, with certain substitutions enhancing efficacy.
    • The study utilized MTT assays to determine cell viability post-treatment.
  • Pharmacokinetics and Toxicology :
    • A pharmacokinetic study revealed that the compound exhibited favorable absorption characteristics in vivo, with a half-life suitable for therapeutic applications.
    • Toxicological assessments indicated low toxicity levels at therapeutic doses, suggesting a promising safety profile.

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ\delta 7.2–8.1 ppm for aromatic protons, δ\delta 3.8 ppm for methoxy groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak at m/z 383.08 (calculated for C19H14ClN3O3C_{19}H_{14}ClN_3O_3) .

Q. Advanced

  • X-ray crystallography : Resolve crystal packing and confirm dihedral angles between the chlorophenyl and methoxyphenyl groups .
  • DFT calculations : Compare computed vs. experimental IR spectra to validate tautomeric forms of the dihydropyridazine core .

What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Q. Basic

  • Substituent variation : Compare analogues with halogen (Cl vs. F) or methoxy group positional isomers (2- vs. 3-methoxyphenyl) to assess bioactivity changes .
  • Enzymatic assays : Test inhibition of protein kinases (e.g., CDK2 or EGFR) to identify critical binding motifs .

Q. Advanced

  • Molecular docking : Map interactions between the carboxamide group and kinase ATP-binding pockets using AutoDock Vina .
  • QSAR modeling : Correlate electronic parameters (Hammett constants) of substituents with IC50_{50} values in cytotoxicity assays .

How should researchers address contradictory data in biological activity studies?

Q. Basic

  • Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.
  • Control experiments : Use known kinase inhibitors (e.g., staurosporine) as benchmarks .

Q. Advanced

  • Meta-analysis : Aggregate data from similar compounds (e.g., pyrazolo[3,4-d]pyrimidines) to identify trends in chlorine/methoxy substituent effects .
  • Cellular context : Evaluate activity in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to isolate target-specific effects .

What analytical methods are recommended for purity assessment and quantification?

Q. Basic

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time ~12.5 min under acetonitrile/water (70:30) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. Advanced

  • LC-MS/MS : Detect trace impurities (e.g., dechlorinated byproducts) with MRM transitions specific to the parent ion .
  • Chiral chromatography : Resolve enantiomers if asymmetric centers are introduced during synthesis .

How can solubility and formulation challenges be mitigated for in vivo studies?

Q. Basic

  • Co-solvent systems : Use DMSO/PEG 400 (1:4) for aqueous solubility enhancement .
  • Pro-drug approaches : Introduce phosphate esters at the 4-oxo position for improved bioavailability .

Q. Advanced

  • Nanoparticle encapsulation : Load the compound into PLGA nanoparticles to enhance tissue penetration .
  • Cyclodextrin complexation : Improve solubility via host-guest interactions with sulfobutyl ether-β-cyclodextrin .

What stability studies are critical for long-term storage?

Q. Basic

  • Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days; monitor via HPLC .
  • Storage conditions : Store at -20°C in amber vials under argon to prevent oxidation .

Q. Advanced

  • Degradant profiling : Identify major degradation products (e.g., hydrolyzed carboxamide) using LC-QTOF .
  • Kinetic modeling : Predict shelf-life using Arrhenius equations based on accelerated stability data .

How can researchers validate target engagement in cellular models?

Q. Advanced

  • Cellular thermal shift assay (CETSA) : Confirm binding to kinases by measuring protein melting temperature shifts .
  • CRISPR-Cas9 knockout : Ablate putative targets (e.g., CDK2) to assess loss of compound efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.